5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the oxazole ring, and the final coupling with the dimethylphenyl group. Common reagents used in these reactions include sulfur, hydrazine, and various carboxylic acids. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable reagents, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions can vary widely depending on the specific transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines. Substitution reactions on the aromatic rings can introduce various functional groups, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The unique combination of aromatic and heterocyclic structures makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethyl-3-(3-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}propyl)-2,4-imidazolidinedione hydrochloride
- 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one
- 3,4-dimethylphenyl)methanol
Uniqueness
What sets 5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of aromatic and heterocyclic structures, which can impart specific chemical and physical properties. This uniqueness makes it a valuable compound for exploring new scientific research applications and developing innovative materials or drug candidates.
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-4-7-24-17-20-19-16(25-17)18-15(22)13-9-14(23-21-13)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7H2,1-3H3,(H,18,19,22) |
InChI Key |
ZXOFWSZLPJNQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.